molecular formula C15H8F6N4O B2522462 7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 338962-13-3

7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2522462
CAS No.: 338962-13-3
M. Wt: 374.246
InChI Key: QYJAYIYGPYRRKV-QPJQQBGISA-N
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Description

This compound belongs to the 1,8-naphthyridine family, a class of heterocyclic aromatic molecules with broad applications in medicinal chemistry, agrochemicals, and materials science. The core structure of 1,8-naphthyridine consists of a fused bicyclic system with two nitrogen atoms at positions 1 and 6.

Key structural features:

  • Trifluoromethyl groups: Electron-withdrawing, enhancing electrophilic reactivity and resistance to oxidative degradation.

Properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N4O/c16-14(17,18)10-6-11(15(19,20)21)23-13-9(10)3-4-12(24-13)25-22-7-8-2-1-5-26-8/h1-7H,(H,23,24,25)/b22-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJAYIYGPYRRKV-QPJQQBGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C15H8F6N4O
  • Molecular Weight : 366.24 g/mol
  • IUPAC Name : this compound

Structural Features

The compound consists of a naphthyridine core with two trifluoromethyl groups and a hydrazone linkage that contributes to its reactivity and biological activity. The presence of the furan moiety is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazone linkage is known for its potential to form reversible covalent bonds, which can modulate enzyme activity. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds structurally related to this naphthyridine derivative. For instance, derivatives containing furan moieties have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values as low as 1.55 µM for optimized compounds . This suggests that similar mechanisms may be exploitable in the target compound.

Antimicrobial Properties

Hydrazone derivatives have been extensively studied for their antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies indicate that modifications to the hydrazone moiety can significantly enhance antibacterial potency .

Anticancer Activity

Preliminary data suggest that compounds similar to this naphthyridine derivative exhibit cytotoxic effects against cancer cell lines. For example, certain hydrazones have been reported to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving oxidative stress and DNA damage . This raises the possibility that the target compound may also possess anticancer properties.

Case Study 1: SAR Studies on Hydrazones

In a study investigating the SAR of hydrazone derivatives, compounds were synthesized and evaluated for their antibacterial activity. The most effective derivatives exhibited minimum inhibitory concentrations (MICs) below 64 µg/mL against E. coli and S. aureus. This study underlines the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Screening Against SARS-CoV-2

A focused screening of furan-containing hydrazones revealed several candidates with promising antiviral activity against SARS-CoV-2 Mpro. Compounds F8-B6 and F8-B22 were identified as potent inhibitors with IC50 values of 1.57 µM and 1.55 µM respectively, demonstrating the potential for further development in antiviral therapies .

Data Table: Biological Activity Summary

Activity Type Target IC50/Effect Reference
AntiviralSARS-CoV-2 Mpro1.55 - 10.76 µM
AntibacterialStaphylococcus aureus<64 µg/mL
AnticancerMCF-7 Breast CancerCytotoxic

Scientific Research Applications

Structural Overview

The compound is characterized by a naphthyridine core substituted with trifluoromethyl groups and a hydrazone moiety derived from furan. The presence of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine, including the target compound, exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial DNA synthesis and cell wall integrity, making them potential candidates for developing new antibiotics .

Anticancer Properties

The hydrazine and naphthyridine components are known to exhibit anticancer activities. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and the activation of caspases. For example, derivatives with trifluoromethyl substitutions have been noted for their enhanced cytotoxicity against various cancer cell lines .

Antitubercular Activity

Recent investigations into benzothiazole-based compounds have revealed promising antitubercular activities. The structural similarities between these compounds and the target compound suggest potential efficacy against Mycobacterium tuberculosis. In vitro studies have shown that modifications at specific positions on the naphthyridine core can enhance activity against resistant strains of tuberculosis .

Chemical Synthesis

The synthesis of 7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step processes including:

  • Formation of the naphthyridine core.
  • Introduction of trifluoromethyl groups via electrophilic fluorination.
  • Coupling with furan-derived hydrazine to form the hydrazone linkage.

This synthetic pathway allows for the fine-tuning of biological activity through structural modifications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against S. aureus, demonstrating their potential as effective antibacterial agents .

CompoundMIC (μg/mL)Target Organism
7-(trifluoromethyl) derivative0.39S. aureus
Other derivatives>10E. coli

Case Study 2: Anticancer Activity

In another investigation, a series of naphthyridine derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The most active compound showed an IC50 value of 2.4 μM against MCF-7 cells, indicating strong antiproliferative effects .

CompoundIC50 (μM)Cancer Cell Line
Naphthyridine derivative2.4MCF-7
Control (standard drug)0.5MCF-7

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Applications/Findings Reference
Target Compound 2,4-CF₃; 7-hydrazone-furan ~434.3 (calc.) Hypothesized antimicrobial/antiviral
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine 2,4-CF₃; 7-Cl 300.59 Agrochemical intermediate
7-Methyl-2-phenyl-1,8-naphthyridin-4(1H)-one 7-CH₃; 2-Ph; 4-ketone 262.3 Precursor for antituburcular agents
3-((Diethylamino)methyl)-7-methyl-2-phenyl derivative 3-diethylaminomethyl; 7-CH₃; 2-Ph ~363.4 Moderate kinase inhibition
7-Hydroxy-4-morpholinomethyl-1,8-naphthyridine 7-OH; 4-morpholinomethyl ~275.3 Antitubercular activity (MIC: 3.12 µg/mL)

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl groups increase logP values compared to non-fluorinated analogues, improving membrane permeability .
  • Thermal Stability : Derivatives with rigid substituents (e.g., hydrazone-furan) exhibit higher melting points (>250°C), as seen in for similar chalcone-naphthyridine hybrids .

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